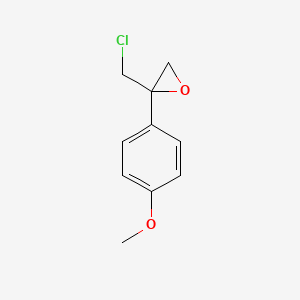
2-(Chloromethyl)-2-(4-methoxyphenyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-2-(4-methoxyphenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its unique structure, which includes a chloromethyl group and a methoxyphenyl group attached to the oxirane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(4-methoxyphenyl)oxirane typically involves the reaction of 4-methoxybenzyl chloride with an epoxidizing agent. One common method is the use of a base such as sodium hydroxide in the presence of hydrogen peroxide. The reaction proceeds as follows:
Starting Materials: 4-methoxybenzyl chloride and hydrogen peroxide.
Reaction Conditions: The reaction is carried out in an aqueous medium with sodium hydroxide as the base.
Procedure: The 4-methoxybenzyl chloride is added to the reaction mixture containing sodium hydroxide and hydrogen peroxide. The mixture is stirred at a controlled temperature until the reaction is complete.
Product Isolation: The product, this compound, is then extracted and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
2-(Chloromethyl)-2-(4-methoxyphenyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Ring-Opening Reactions: Acidic or basic conditions with nucleophiles like water, alcohols, or amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or amines.
Ring-Opening Reactions: Formation of diols or other functionalized compounds.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
2-(Chloromethyl)-2-(4-methoxyphenyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 2-(Chloromethyl)-2-(4-methoxyphenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-2-phenyl oxirane: Lacks the methoxy group, leading to different reactivity and applications.
2-(Bromomethyl)-2-(4-methoxyphenyl)oxirane: Similar structure but with a bromomethyl group instead of a chloromethyl group, affecting its reactivity and properties.
2-(Chloromethyl)-2-(4-hydroxyphenyl)oxirane: Contains a hydroxy group instead of a methoxy group, influencing its chemical behavior and applications.
Uniqueness
2-(Chloromethyl)-2-(4-methoxyphenyl)oxirane is unique due to the presence of both the chloromethyl and methoxyphenyl groups. These functional groups impart specific reactivity and properties to the compound, making it valuable for various chemical reactions and applications. The methoxy group can influence the electronic properties of the molecule, while the chloromethyl group provides a site for nucleophilic substitution.
属性
CAS 编号 |
109202-00-8 |
|---|---|
分子式 |
C10H11ClO2 |
分子量 |
198.64 g/mol |
IUPAC 名称 |
2-(chloromethyl)-2-(4-methoxyphenyl)oxirane |
InChI |
InChI=1S/C10H11ClO2/c1-12-9-4-2-8(3-5-9)10(6-11)7-13-10/h2-5H,6-7H2,1H3 |
InChI 键 |
MXTIKSMOYIVWAN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2(CO2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


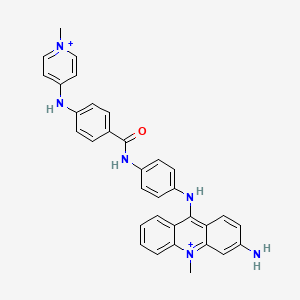
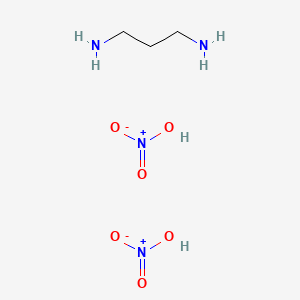
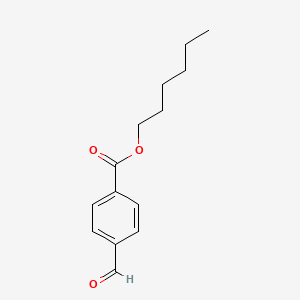

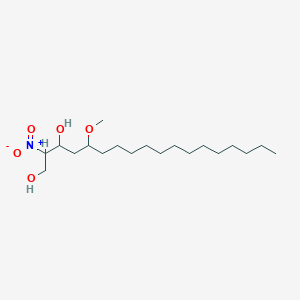
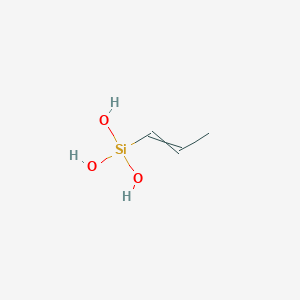
![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
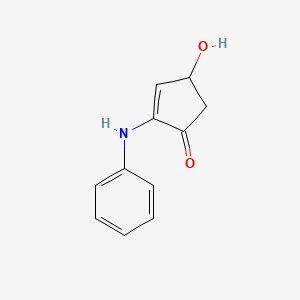
![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)


